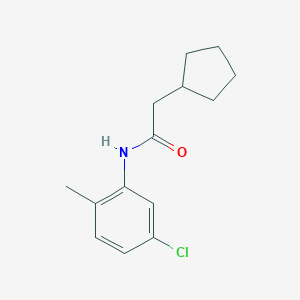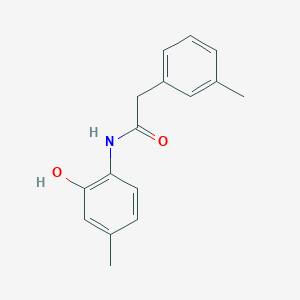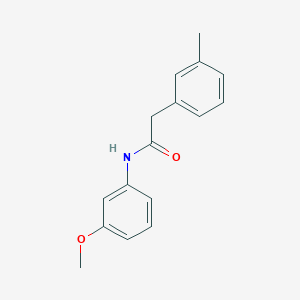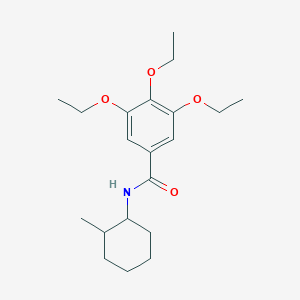![molecular formula C21H19BrN2O4S B308785 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B308785.png)
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by scientists at Bayer Pharmaceuticals, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 works by inhibiting the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of RAF kinase, which is a key enzyme in the RAF/MEK/ERK pathway. This pathway is often overactive in cancer cells, leading to uncontrolled cell growth and division. This compound 43-9006 also inhibits the activity of VEGFR, which is a protein that is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and physiological effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has also been shown to reduce the formation of new blood vessels that supply nutrients to cancer cells. Additionally, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways that are involved in cancer cell growth and survival. However, one limitation of using this compound 43-9006 in lab experiments is that it has been shown to have off-target effects on other enzymes and proteins. This can make it difficult to interpret the results of experiments that use this compound 43-9006.
Zukünftige Richtungen
There are several future directions for research on 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006. One area of research is the development of more specific inhibitors of the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound 43-9006. Additionally, there is ongoing research on the use of this compound 43-9006 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Synthesemethoden
The synthesis of 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethoxyaniline, followed by the reaction of the resulting intermediate with 3-aminobenzamide. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 has been studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway.
Eigenschaften
Molekularformel |
C21H19BrN2O4S |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
3-[(4-bromophenyl)sulfonylamino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19BrN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-6-5-7-17(14-15)24-29(26,27)18-12-10-16(22)11-13-18/h3-14,24H,2H2,1H3,(H,23,25) |
InChI-Schlüssel |
AYIDCKQCCWZICZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)



![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)

